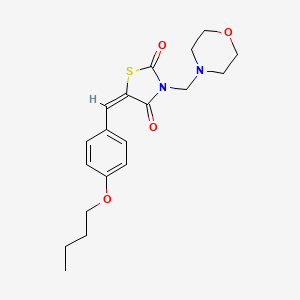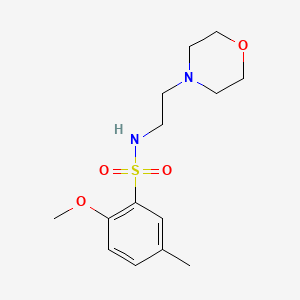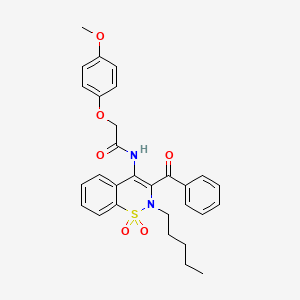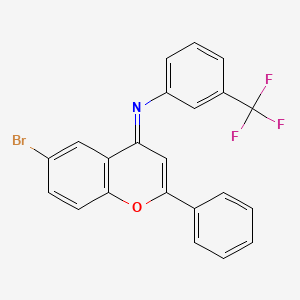
(5E)-5-(4-butoxybenzylidene)-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound characterized by its unique structure, which includes a thiazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-butoxybenzaldehyde with 3-(morpholin-4-ylmethyl)thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and butoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in metabolic pathways, leading to its observed biological effects. For example, it may interact with proteins involved in oxidative stress response or cell signaling pathways, modulating their activity and resulting in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An unsaturated amine with applications in polymer synthesis and pharmaceuticals.
2-Thiophenemethylamine: A thiophene derivative used in the synthesis of various organic compounds.
Uniqueness
(5E)-5-[(4-BUTOXYPHENYL)METHYLIDENE]-3-[(MORPHOLIN-4-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core with butoxyphenyl and morpholine substituents. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H24N2O4S |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(5E)-5-[(4-butoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H24N2O4S/c1-2-3-10-25-16-6-4-15(5-7-16)13-17-18(22)21(19(23)26-17)14-20-8-11-24-12-9-20/h4-7,13H,2-3,8-12,14H2,1H3/b17-13+ |
InChI Key |
QDJNTFMGMJVYGR-GHRIWEEISA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CN3CCOCC3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-5-Bromo-4-chloro-2-{[(2-fluorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one](/img/structure/B15028430.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B15028441.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15028451.png)
![3-[1-(3-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B15028455.png)
![propan-2-yl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15028459.png)

![prop-2-en-1-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15028465.png)
![cyclohexyl[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15028467.png)
![Ethyl 2-[({2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15028472.png)
![ethyl (5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15028475.png)

![(2E)-N-benzyl-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15028490.png)
![N-benzyl-1-[(4-chlorophenyl)sulfonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B15028502.png)
